molecular formula C10H14N2O4S B14851279 5-Hydroxy-N,N-dimethyl-2-(methylsulfonamido)benzamide

5-Hydroxy-N,N-dimethyl-2-(methylsulfonamido)benzamide

Cat. No.: B14851279
M. Wt: 258.30 g/mol
InChI Key: KDPIDRPSWZYFIK-UHFFFAOYSA-N
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Description

5-Hydroxy-N,N-dimethyl-2-(methylsulfonamido)benzamide is an organic compound with the molecular formula C10H14N2O4S and a molar mass of 258.297 g/mol This compound is a derivative of benzamide, featuring a hydroxyl group, a dimethylamino group, and a methylsulfonamido group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-N,N-dimethyl-2-(methylsulfonamido)benzamide typically involves the alkylation of N,N-dimethylbenzamide with methyl sulfides under transition metal-free conditions . The reaction is promoted by the base lithium diisopropylamide (LDA), which facilitates the deprotonative aroylation of methyl sulfides. This method is efficient and selective, avoiding the use of transition metal catalysts or organometallic reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The compound is then purified using techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-N,N-dimethyl-2-(methylsulfonamido)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Hydroxy-N,N-dimethyl-2-(methylsulfonamido)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-N,N-dimethyl-2-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-N,N-dimethyl-2-(methylsulfonamido)benzamide is unique due to the presence of the methylsulfonamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

5-hydroxy-2-(methanesulfonamido)-N,N-dimethylbenzamide

InChI

InChI=1S/C10H14N2O4S/c1-12(2)10(14)8-6-7(13)4-5-9(8)11-17(3,15)16/h4-6,11,13H,1-3H3

InChI Key

KDPIDRPSWZYFIK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)O)NS(=O)(=O)C

Origin of Product

United States

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